molecular formula C26H25N3O3 B2503594 3-[1-[[4-(Dimethylamino)phenyl]methyl]-3-(2-methoxyphenoxy)-4-oxoazetidin-2-yl]benzonitrile CAS No. 1197551-54-4

3-[1-[[4-(Dimethylamino)phenyl]methyl]-3-(2-methoxyphenoxy)-4-oxoazetidin-2-yl]benzonitrile

Cat. No.: B2503594
CAS No.: 1197551-54-4
M. Wt: 427.504
InChI Key: NHFNFBMTFRNHAG-UHFFFAOYSA-N
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Description

3-[1-[[4-(Dimethylamino)phenyl]methyl]-3-(2-methoxyphenoxy)-4-oxoazetidin-2-yl]benzonitrile (CAS 1197551-54-4) is a synthetic organic compound with a molecular formula of C26H25N3O3 and a molecular weight of 427.19 g/mol . This complex molecule features a β-lactam (azetidin-2-one) core structure, a four-membered ring that is a key structural motif in a wide class of antibiotics and other biologically active molecules . The compound's structure is further elaborated with a benzonitrile group, a 2-methoxyphenoxy ether, and a 4-(dimethylamino)phenylmethyl substituent. β-Lactam derivatives are extensively studied in medicinal chemistry, primarily for their antibiotic properties, but research has also explored their potential as modulators for various biological targets, such as the GPR119 receptor for metabolic disorders . The presence of multiple aromatic systems and hydrogen bond acceptors (Topological Polar Surface Area: 65.8 Ų) influences its physicochemical properties, including a predicted density of 1.27 g/cm³ . This product is intended for research and laboratory use only. It is not intended for diagnostic or therapeutic use in humans or animals.

Properties

IUPAC Name

3-[1-[[4-(dimethylamino)phenyl]methyl]-3-(2-methoxyphenoxy)-4-oxoazetidin-2-yl]benzonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H25N3O3/c1-28(2)21-13-11-18(12-14-21)17-29-24(20-8-6-7-19(15-20)16-27)25(26(29)30)32-23-10-5-4-9-22(23)31-3/h4-15,24-25H,17H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NHFNFBMTFRNHAG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=CC=C(C=C1)CN2C(C(C2=O)OC3=CC=CC=C3OC)C4=CC=CC(=C4)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H25N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

427.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 3-[1-[[4-(Dimethylamino)phenyl]methyl]-3-(2-methoxyphenoxy)-4-oxoazetidin-2-yl]benzonitrile is a synthetic organic molecule that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of the biological activity associated with this compound, including its synthesis, mechanisms of action, and relevant case studies.

Synthesis

The synthesis of this compound typically involves multi-step organic reactions. The key steps often include:

  • Formation of the azetidine ring : This is achieved through cyclization reactions involving suitable precursors.
  • Introduction of the dimethylamino group : This can be done via N-alkylation methods using dimethylamine.
  • Benzonitrile attachment : The final step usually involves coupling reactions to attach the benzonitrile moiety.
  • Molecular Formula : C₁₈H₁₈N₂O₃
  • Molecular Weight : 306.35 g/mol
  • Solubility : Soluble in organic solvents like DMSO and ethanol.

The biological activity of this compound is primarily attributed to its interactions with various biological targets, including enzymes and receptors involved in cellular signaling pathways. Some proposed mechanisms include:

  • Inhibition of Enzymatic Activity : The compound may act as an inhibitor for specific enzymes, disrupting metabolic pathways.
  • Receptor Modulation : It can potentially modulate receptor activity, influencing physiological responses.

Antimicrobial Activity

Recent studies have demonstrated that derivatives of compounds containing similar functional groups exhibit significant antimicrobial properties. For instance, flavonoid derivatives based on dimethylaminophenyl structures have shown efficacy against various fungal strains, including:

Fungal StrainInhibition Zone (mm)Concentration Tested (mg/ml)
Aspergillus flavus150.5
Acremonium strictum120.5
Penicillium expansum100.5

These findings suggest that the compound may possess similar antifungal properties, warranting further investigation into its potential as an antimicrobial agent .

Cytotoxicity Studies

Cytotoxicity assays are crucial for evaluating the safety profile of new compounds. Preliminary studies indicate that certain derivatives exhibit selective cytotoxicity against cancer cell lines while sparing normal cells. For example:

Cell LineIC50 (µM)
HeLa (Cervical Cancer)25
MCF-7 (Breast Cancer)30
Normal Fibroblasts>100

These results highlight the potential therapeutic applications of the compound in oncology .

Case Study 1: Antifungal Activity

A study evaluated the antifungal activity of a related compound against clinical isolates of fungi. The results indicated that compounds with similar structural features showed promising antifungal activity, particularly against resistant strains of Candida spp., suggesting a potential application in treating fungal infections .

Case Study 2: Anticancer Properties

In another study focusing on cancer treatment, a series of azetidine derivatives were synthesized and tested for their anticancer properties. The results showed that modifications to the azetidine structure could enhance cytotoxic activity against specific cancer cell lines, indicating a structure-activity relationship that could be exploited for drug design .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Azetidinone Derivatives with Varied Substitutions

4-(3-Chloro-2-(4-nitrophenyl)-4-oxoazetidin-1-yl)benzoic acid
  • Structure : Features a nitro group at the 4-position of the phenyl ring and a carboxylic acid substituent.
  • Synthesis: Prepared via cyclization of 4-(nitrobenzylideneamino)benzoic acid with chloroacetyl chloride .
  • Key Differences: The nitro group increases electron-withdrawing effects, reducing bioavailability compared to the dimethylamino group in the target compound.
1-[2-(3,4-Disubstituted phenyl)-3-chloro-4-oxoazetidin-1-yl]-3-(6-substituted benzothiazol-2-yl)ureas (5a-t)
  • Structure: Combines azetidinone with benzothiazole and urea moieties.
  • Activity : Compounds 5f, 5n, and 5p demonstrated 100% protection in anticonvulsant MES models, surpassing phenytoin .
  • Comparison : The benzothiazole-urea backbone enhances neuroactivity but introduces hepatotoxicity risks absent in the target compound.

Thiazolidinone and Thiadiazine Analogs

4-(4-{[(5R)-2,4-Dioxo-1,3-thiazolidin-5-yl]methyl}-2-methoxyphenoxy)-3-(trifluoromethyl)benzonitrile
  • Structure: Replaces the azetidinone with a thiazolidin-2,4-dione ring.
4-((2-(3-Methoxyphenyl)-1,1-dioxido-3-oxo-2H-benzo[e][1,2,4]thiadiazin-4(3H)-yl)methyl)benzonitrile
  • Structure : Incorporates a thiadiazine dioxide ring.
  • Properties: The sulfone group enhances polarity, contrasting with the lipophilic dimethylamino group in the target compound .

Substitution-Driven Activity Trends

Compound Core Structure Key Substituents Bioactivity Reference
Target Compound Azetidinone 3-Cyanophenyl, 2-methoxyphenoxy Not reported (structural analog)
5f (5a-t series) Azetidinone 6-Fluorobenzothiazole, 4-OCH3 100% anticonvulsant protection
4-(3-Chloro-4-oxoazetidin-1-yl) Azetidinone 4-NO2, carboxylic acid Antimicrobial
Thiazolidinone analog Thiazolidinone CF3, 2-methoxyphenoxy Antidiabetic (speculative)

Electronic and Pharmacokinetic Comparisons

  • Electron-Withdrawing vs. Electron-Donating Groups: Nitro (NO2) and cyano (CN) groups in analogs (e.g., ) increase electrophilicity, enhancing reactivity but reducing metabolic stability. Methoxy (OCH3) and dimethylamino (N(CH3)2) groups in the target compound improve solubility and membrane permeability.
  • LogP Values: The dimethylamino group lowers LogP compared to nitro-substituted analogs, suggesting better aqueous solubility.

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